molecular formula C10H4F3NO3 B2998190 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid CAS No. 2178052-55-4

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B2998190
CAS No.: 2178052-55-4
M. Wt: 243.141
InChI Key: MVRMOOSVRYQSSD-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H4F3NO3. It is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential. This compound features a trifluorophenyl group attached to an isoxazole ring, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
  • 5-(2,4,6-Trichlorophenyl)isoxazole-3-carboxylic acid
  • 5-(2,4,6-Trimethylphenyl)isoxazole-3-carboxylic acid

Uniqueness

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs .

Properties

IUPAC Name

5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRMOOSVRYQSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2178052-55-4
Record name 5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid
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